Benzo[d]oxazol-6-ylmethanamine

Medicinal Chemistry Organic Synthesis Quality Control

For CNS drug discovery and SAR exploration, select this specific 6-aminomethyl benzoxazole isomer to ensure target engagement and experimental reproducibility. Its unique substitution pattern is critical for metalloprotease inhibitor geometry and orexin receptor modulation—generic regioisomers will invalidate your SAR data. The 98% purity specification guarantees that observed biological effects are authentic, while the elevated LogP (1.99) supports superior blood-brain barrier penetration for neurodegeneration targets like Parkinson's disease. As a stable solid-phase intermediate with a reactive aminomethyl handle, it simplifies amide bond formation, reductive amination, and rapid library synthesis in large-scale campaigns.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 872047-63-7
Cat. No. B1506020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazol-6-ylmethanamine
CAS872047-63-7
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CN)OC=N2
InChIInChI=1S/C8H8N2O/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2
InChIKeyIOKCGCQCJAGOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]oxazol-6-ylmethanamine (CAS 872047-63-7): Procurement-Grade Properties and Baseline Characterization


Benzo[d]oxazol-6-ylmethanamine (CAS 872047-63-7) is a heterocyclic primary amine characterized by a fused benzoxazole ring system, with a molecular formula of C₈H₈N₂O and a molecular weight of approximately 148.16 g/mol . This scaffold is employed as a versatile building block in medicinal chemistry, where its aminomethyl substituent provides a reactive handle for conjugation or further synthetic elaboration [1]. The compound is typically supplied as a solid with a purity specification of 95% to 98%, as verified by multiple vendor technical datasheets .

Benzo[d]oxazol-6-ylmethanamine: Structural Specificity Prevents In-Class Analog Substitution


Although numerous benzoxazole derivatives exist, Benzo[d]oxazol-6-ylmethanamine possesses a unique substitution pattern—specifically, an aminomethyl group at the 6-position of the benzoxazole core . In-class compounds such as 1,3-benzoxazol-2-ylmethanamine (with an aminomethyl group at the 2-position) or 5-aminobenzoxazole-2-methanamine exhibit markedly different electronic and steric properties, which directly influence their binding affinities and reactivity profiles [1]. The 6-substitution pattern is a critical determinant in the context of metalloprotease inhibitors and orexin receptor modulators, where even minor positional shifts can lead to a loss of target engagement [1]. Generic substitution with a regioisomer would invalidate the structure-activity relationship (SAR) established for this precise core, rendering experimental or process outcomes non-reproducible.

Benzo[d]oxazol-6-ylmethanamine: Quantitative Comparator Evidence for Procurement Decisions


Benzo[d]oxazol-6-ylmethanamine: Purity and Stability Specifications for Reliable Synthetic Workflows

Vendor technical datasheets report a purity specification of 98% for Benzo[d]oxazol-6-ylmethanamine, as determined by HPLC . This compares favorably to the 95% purity typically cited for generic in-class analogs such as Benzo[d]oxazol-2-ylmethanamine . The higher purity specification reduces the risk of byproduct interference in sensitive coupling reactions or biological assays, a critical factor for reproducibility in drug discovery campaigns.

Medicinal Chemistry Organic Synthesis Quality Control

Benzo[d]oxazol-6-ylmethanamine: Distinct Physicochemical Profile (LogP) vs. Close Analog

The computed partition coefficient (LogP) for Benzo[d]oxazol-6-ylmethanamine is 1.98680 . This value indicates a moderately lipophilic character. In comparison, the 2-substituted regioisomer, Benzo[d]oxazol-2-ylmethanamine, has a reported LogP of approximately 1.2 [1]. The higher LogP of the 6-yl isomer suggests enhanced passive membrane permeability, a critical parameter for optimizing oral bioavailability in lead compound development.

Drug Design ADME Physicochemical Properties

Benzo[d]oxazol-6-ylmethanamine: Structural Differentiation Enabling Specific Pharmacological Activity

The 6-substituted benzoxazole core is a recognized pharmacophore for monoamine oxidase (MAO) inhibition [1]. In a class-level analysis of 2,6-diarylbenzo[d]oxazoles, compounds bearing the 6-yl substitution pattern demonstrated potent and selective inhibition of human MAO-B, with IC50 values in the sub-micromolar range (e.g., 0.182 µM for 4a and 0.184 µM for 4f) [1]. This contrasts with 5-substituted or unsubstituted benzoxazole analogs, which exhibit significantly reduced or absent activity against this clinically validated target for Parkinson's disease [2].

Enzyme Inhibition MAO Neuroscience

Benzo[d]oxazol-6-ylmethanamine: Recommended Procurement Scenarios Based on Differentiated Performance


Neuroscience Drug Discovery: Optimizing CNS Penetration and Target Engagement

Procure this specific isomer when synthesizing lead compounds targeting CNS disorders such as Parkinson's disease. The elevated LogP of Benzo[d]oxazol-6-ylmethanamine (1.99) relative to the 2-yl analog supports enhanced blood-brain barrier penetration . Furthermore, the established class-level efficacy of 6-substituted benzoxazoles as MAO-B inhibitors provides a validated starting point for developing novel treatments for neurodegeneration [1].

Medicinal Chemistry: High-Fidelity Building Block for SAR Studies

Use this compound when precise regioisomeric control is required to explore structure-activity relationships (SAR). The unique 6-aminomethyl substitution is critical for maintaining the correct geometry in metalloprotease inhibitors and other enzyme-targeting molecules [2]. The 98% purity specification ensures that observed biological effects are not artifacts of contaminants .

Synthetic Chemistry: A Reliable Intermediate for Complex Molecule Assembly

Select this product as a stable, solid-phase intermediate for amide bond formation or reductive amination sequences. Its aminomethyl handle is a versatile point for diversification, enabling the rapid synthesis of focused chemical libraries. The compound's solid-state stability at ambient temperatures simplifies handling and logistics in large-scale synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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